
2-Chloro-1-(1H-indol-3-yl)-2-phenyl-ethanone
Overview
Description
“2-Chloro-1-(1H-indol-3-yl)-2-phenyl-ethanone” is a compound that contains an indole nucleus . Indole is a significant heterocyclic system found in various bioactive aromatic compounds and has been found in many important synthetic drug molecules . It binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Synthesis Analysis
Indoles are a significant type of heterocycle found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs and plants . The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic compound . Various methods have been reported for the synthesis of indoles, such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis, and others .Molecular Structure Analysis
Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Chemical Reactions Analysis
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .Scientific Research Applications
Synthesis and Biological Evaluation
- Anti-inflammatory Agents : A study synthesized derivatives of 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one, including 2-chloro-1-(indoline-1-yl) ethanone. These compounds were evaluated for anti-inflammatory activity, showing effectiveness in a rat model (Rehman, Saini, & Kumar, 2022).
Synthesis of Novel Derivatives with Antimicrobial Activity
- Antibacterial and Antifungal Properties : Another study synthesized new 1H-Indole derivatives, including 2-chloro-1-(indoline-1-yl) ethanone. These derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi like Aspergillus niger and Candida albicans (Letters in Applied NanoBioScience, 2020).
Synthesis and Characterization for Antimicrobial Study
- Antimicrobial Activities : A synthesized compound including 1-(4- Chloro -1-hydroxynaphthalen-2-yl)-ethanone demonstrated excellent antimicrobial activities due to the presence of chlorine on the main nucleus (Sherekar, Padole, & Kakade, 2022).
Efficient Syntheses of Derivatives
- Synthetic Advantages : Efficient synthesis methods have been described for bis (1H-indol-3-yl)ethanones and bis (benzotriazolyl)ethanones, highlighting advantages like short reaction time and excellent yields (Mosslemin & Movahhed, 2012).
Synthesis and Antimicrobial Activity of Indole-Based Oxadiazoles
- Antibacterial and Antifungal Potential : Novel series of 1-[5-(1H-indol-3-ylmethoxymethyl)-2-phenyl-[1,3,4]oxadiazol-3-yl]-ethanone and its derivatives have been synthesized and shown to possess significant antibacterial and antifungal activities (Nagarapu & Pingili, 2014).
Synthesis and Antifungal Evaluation of Triazolylindole Derivatives
- Antifungal Activity : Synthesized triazolylindole derivativesincluding 2-chloro-1-(1H-indol-3-yl)-2-phenyl-ethanone were evaluated for their antifungal effectiveness, showing potential as antifungal agents (Singh & Vedi, 2014).
X-ray Structures and Computational Studies
- Characterization of Cannabinoids : Two cannabinoids, including derivatives similar to 2-chloro-1-(1H-indol-3-yl)-2-phenyl-ethanone, were characterized using spectroscopic methods and single crystal X-ray diffraction, highlighting their molecular structures (Nycz et al., 2010).
Synthesis of Quinolines
- Formation of Quinolines : The reaction of aniline derivatives with acetophenone derivatives, including 1-(naphthalen-1-yl)ethanone, led to the formation of 2,2-disubstituted 1,2-dihydro-4-phenyl-quinolines, demonstrating a novel synthesis method (Walter, 1994).
Antimicrobial Activity of Novel Compounds
- Efficacy Against Bacterial Species : Novel synthesized compounds, including 2-chloro-1-(1H-indol-3-yl)-2-phenyl-ethanone derivatives, exhibited antimicrobial activity against species like Bacillus subtillis and Escherichia coli (Dave et al., 2013).
Synthesis and Cholinesterase Inhibitory Activity
- Anticholinesterase Activities : Tetrazole derivatives, synthesized from phenacyl bromide derivatives, exhibited significant anticholinesterase activities, suggesting potential applications in treating neurological disorders (Mohsen et al., 2014).
Instrumental Analysis and Molecular Docking Study
- Molecular Docking Studies : The synthesized 2-phenyl indole derivatives, including 2-chloro-1-(1H-indol-3-yl)-2-phenyl-ethanone, were subject to molecular docking studies, providing insights into their potential biological interactions (Singh & Malik, 2016).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . The exact nature of these interactions and changes would depend on the specific target and the biological activity .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways would depend on the specific biological activity and the target of the compound.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound could have a wide range of potential effects at the molecular and cellular level.
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Therefore, the future direction would likely involve further exploration of the therapeutic potential of indole derivatives, including “2-Chloro-1-(1H-indol-3-yl)-2-phenyl-ethanone”.
properties
IUPAC Name |
2-chloro-1-(1H-indol-3-yl)-2-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO/c17-15(11-6-2-1-3-7-11)16(19)13-10-18-14-9-5-4-8-12(13)14/h1-10,15,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZBJIFVTIEZFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CNC3=CC=CC=C32)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395074 | |
| Record name | 2-Chloro-1-(1H-indol-3-yl)-2-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49673680 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Chloro-1-(1H-indol-3-yl)-2-phenyl-ethanone | |
CAS RN |
42883-45-4 | |
| Record name | 2-Chloro-1-(1H-indol-3-yl)-2-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



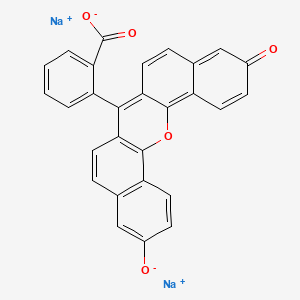

![4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1623228.png)
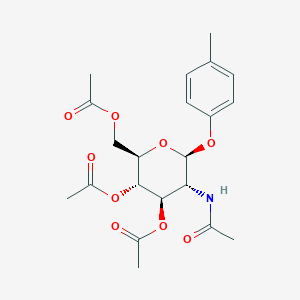
![2-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-hydrazono}pentanedioic acid](/img/structure/B1623231.png)


![1-[2-(2-aminopropanoylamino)-5-(diaminomethylideneamino)pentanoyl]-N-[1-[(1,6-diamino-1-oxohexan-2-yl)amino]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B1623238.png)
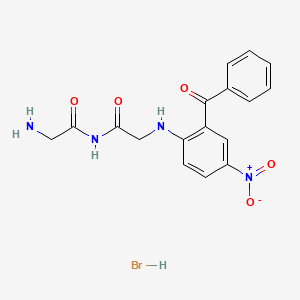
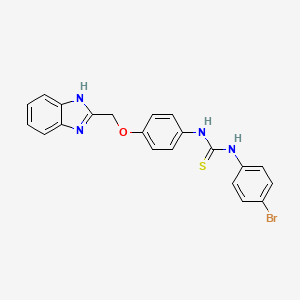
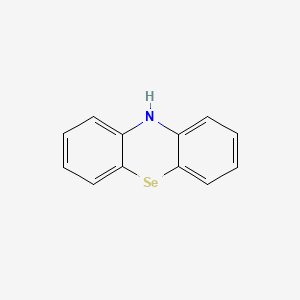
amino]-](/img/structure/B1623246.png)
![beta-Alanine, N-[3-(acetylamino)phenyl]-N-(2-carboxyethyl)-](/img/structure/B1623247.png)
